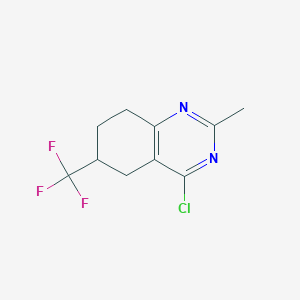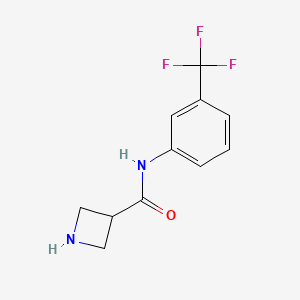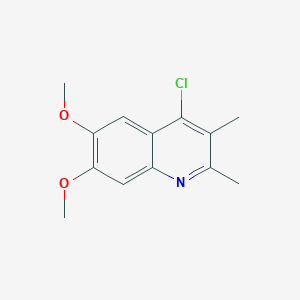
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline is a heterocyclic compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The preparation of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline involves several steps:
Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one results in 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields 4-Chloro-6,7-dimethoxyquinoline.
Analyse Des Réactions Chimiques
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline analogs.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Applications De Recherche Scientifique
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including antineoplastic activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline can be compared with other similar compounds such as:
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 4-Chloro-6,7-dimethoxyquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C13H14ClNO2 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
4-chloro-6,7-dimethoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C13H14ClNO2/c1-7-8(2)15-10-6-12(17-4)11(16-3)5-9(10)13(7)14/h5-6H,1-4H3 |
Clé InChI |
OHVHUPYSKBSOHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC(=C(C=C2N=C1C)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


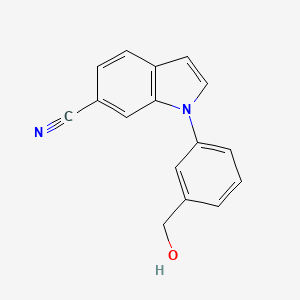
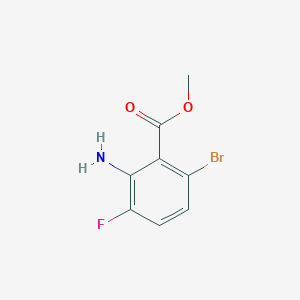

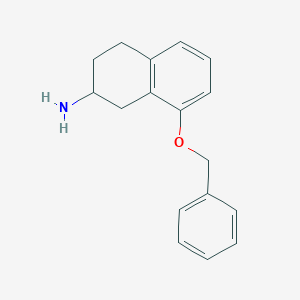

![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)

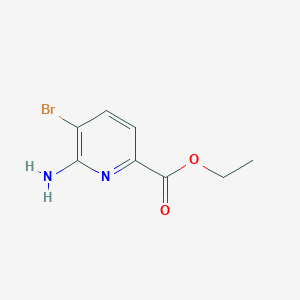

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)

